Cas no 1805682-03-4 (5-Bromo-7-difluoromethoxy-1H-benzimidazole)
5-Bromo-7-difluoromethoxy-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-7-difluoromethoxy-1H-benzimidazole
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- Inchi: 1S/C8H5BrF2N2O/c9-4-1-5-7(13-3-12-5)6(2-4)14-8(10)11/h1-3,8H,(H,12,13)
- InChI Key: YUTHXCUPABIUJG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)NC=N2)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 208
- XLogP3: 3.1
- Topological Polar Surface Area: 37.9
5-Bromo-7-difluoromethoxy-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061001965-250mg |
5-Bromo-7-difluoromethoxy-1H-benzimidazole |
1805682-03-4 | 98% | 250mg |
$793.28 | 2022-04-01 | |
| Alichem | A061001965-500mg |
5-Bromo-7-difluoromethoxy-1H-benzimidazole |
1805682-03-4 | 98% | 500mg |
$1,068.46 | 2022-04-01 | |
| Alichem | A061001965-1g |
5-Bromo-7-difluoromethoxy-1H-benzimidazole |
1805682-03-4 | 98% | 1g |
$2,014.82 | 2022-04-01 |
5-Bromo-7-difluoromethoxy-1H-benzimidazole Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 5-Bromo-7-difluoromethoxy-1H-benzimidazole
Comprehensive Overview of 5-Bromo-7-difluoromethoxy-1H-benzimidazole (CAS No. 1805682-03-4): Properties, Applications, and Industry Insights
In the rapidly evolving field of pharmaceutical and agrochemical research, 5-Bromo-7-difluoromethoxy-1H-benzimidazole (CAS No. 1805682-03-4) has emerged as a compound of significant interest. This benzimidazole derivative is renowned for its unique structural features, including a difluoromethoxy group and a bromo substituent, which contribute to its versatile applications. Researchers and industry professionals are increasingly exploring its potential in drug discovery, material science, and specialty chemical synthesis.
The molecular structure of 5-Bromo-7-difluoromethoxy-1H-benzimidazole incorporates a heterocyclic benzimidazole core, a scaffold widely recognized for its biological activity. The presence of the difluoromethoxy moiety enhances its metabolic stability and lipophilicity, making it a valuable intermediate in the development of bioactive molecules. Recent studies highlight its role in modulating enzyme interactions, particularly in the context of kinase inhibitors and antimicrobial agents, aligning with current trends in targeted therapy development.
From a synthetic chemistry perspective, the compound's CAS No. 1805682-03-4 serves as a critical identifier for procurement and regulatory compliance. Its synthesis typically involves multi-step organic reactions, including halogenation and etherification, to introduce the bromo and difluoromethoxy groups at precise positions on the benzimidazole ring. This precision is essential for maintaining the compound's purity and efficacy, which are paramount in high-value applications such as pharmaceutical intermediates and crop protection chemicals.
The growing demand for fluorinated compounds in medicinal chemistry has further amplified interest in 5-Bromo-7-difluoromethoxy-1H-benzimidazole. Fluorination is a key strategy to improve drug-like properties, such as bioavailability and binding affinity. Industry reports indicate a surge in patents and publications referencing this compound, particularly in the design of next-generation therapeutics for oncology and infectious diseases. This trend reflects broader market dynamics, where small-molecule inhibitors and precision agriculture solutions dominate R&D investments.
In addition to its pharmaceutical relevance, 5-Bromo-7-difluoromethoxy-1H-benzimidazole is gaining traction in material science. Its robust aromatic system and halogenated functional groups make it a candidate for organic electronic materials, such as OLEDs and conductive polymers. Researchers are investigating its photophysical properties to optimize performance in energy-efficient devices, a hot topic amid global pushes for sustainability.
For laboratories and manufacturers, handling CAS No. 1805682-03-4 requires adherence to stringent safety protocols, though it is not classified as a hazardous material. Proper storage conditions—typically under inert atmospheres and low temperatures—are recommended to preserve its stability. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to verify its identity and purity, ensuring compliance with industry standards.
The future outlook for 5-Bromo-7-difluoromethoxy-1H-benzimidazole is promising, driven by interdisciplinary innovations. As AI-driven drug discovery accelerates, computational models are increasingly used to predict its interactions with biological targets, reducing development timelines. Meanwhile, the agrochemical sector explores its potential as a green chemistry alternative to traditional pesticides, addressing consumer demand for eco-friendly solutions.
In summary, 5-Bromo-7-difluoromethoxy-1H-benzimidazole (CAS No. 1805682-03-4) exemplifies the convergence of chemistry, biology, and technology. Its multifaceted applications underscore its importance in modern research, offering solutions to some of today's most pressing challenges in healthcare and sustainability. For scientists and stakeholders, staying abreast of advancements related to this compound is essential to capitalize on its full potential.
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